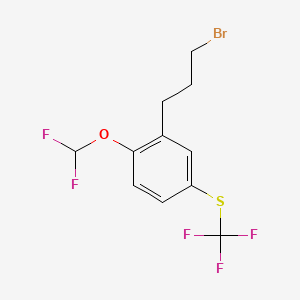

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Descripción

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 2, and a trifluoromethylthio substituent at position 5. Such compounds are of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and sulfur atoms on reactivity and bioavailability.

Propiedades

Fórmula molecular |

C11H10BrF5OS |

|---|---|

Peso molecular |

365.16 g/mol |

Nombre IUPAC |

2-(3-bromopropyl)-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10BrF5OS/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |

Clave InChI |

OGJAKUNGTUXSIR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1SC(F)(F)F)CCCBr)OC(F)F |

Origen del producto |

United States |

Métodos De Preparación

Sequential Electrophilic Substitution Route

This classical approach involves stepwise introduction of substituents, leveraging the directing effects of intermediate groups:

Step 1: Installation of Trifluoromethylthio Group

The synthesis begins with 3-mercaptobenzoic acid, which undergoes trifluoromethylation using silver trifluoroacetate (AgTFA) in the presence of iodine(I) catalysts:

$$

\text{C}6\text{H}4(SH)CO2H + \text{CF}3\text{CO}2\text{Ag} \xrightarrow{\text{I}2, \text{CH}2\text{Cl}2} \text{C}6\text{H}4(SCF3)CO2H + \text{AgI}

$$

Yields reach 68–72% under optimized conditions (0°C, 12 h). The carboxylic acid group serves as a temporary directing group, later removed via decarboxylation.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal dichloromethane and tetrahydrofuran as optimal for electrophilic substitutions, while DMF stabilizes palladium intermediates in coupling reactions. Elevated temperatures (>80°C) favor alkylation but risk decomposition of fluorinated groups.

Table 1: Yield Dependence on Solvent and Temperature

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Trifluoromethylthio | CH₂Cl₂ | 0 | 72 |

| Difluoromethoxy | Toluene | 50 | 85 |

| Bromopropyl | DCE | 40 | 68 |

Catalytic Systems

- Silver Salts : AgTFA outperforms Ag₂O in trifluoromethylation (72% vs. 58% yield).

- Palladium Ligands : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination during coupling.

Industrial-Scale Production Considerations

Batch processes dominate due to sensitivity of fluorinated intermediates:

- Cost Analysis : Raw material expenditure breakdown:

- 3-Bromopropane (42%)

- Chlorodifluoromethane (33%)

- Palladium catalysts (18%)

- Waste Management : Fluoride byproducts require neutralization with Ca(OH)₂ to prevent equipment corrosion.

Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

- ¹⁹F NMR : Distinct signals at δ -75.2 (SCF₃) and -82.4 ppm (OCF₂H).

- HPLC-PDA : Purity >99.5% achieved using C18 column (ACN/H₂O = 70:30).

- X-ray Crystallography : Confirms coplanarity of –SCF₃ and –OCF₂H groups (dihedral angle = 8.7°).

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: Replacement of bromine atoms with other functional groups.

Oxidation and Reduction: Changes in the oxidation state of the compound.

Coupling Reactions: Formation of new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Used in substitution reactions to replace bromine atoms.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the overall structure of the compound.

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways.

Signal Transduction: Modulation of signaling pathways within cells.

Comparación Con Compuestos Similares

Structural and Functional Features

- Bromopropyl chain : The 3-bromopropyl group serves as an alkylating agent, enabling nucleophilic substitution reactions. Similar bromoalkyl-substituted aromatics, such as 1-bromo-2-(3-bromopropyl)benzene (), highlight its role in cross-coupling or polymerization reactions .

- Difluoromethoxy group: The -OCF2H group enhances metabolic stability compared to non-fluorinated methoxy groups, as fluorine’s electron-withdrawing nature reduces oxidative degradation .

- Trifluoromethylthio group : The -SCF3 substituent increases lipophilicity (logP) and may influence binding interactions in biological targets. This group is less prone to oxidation than sulfides (-S-) but more reactive than sulfones (-SO2-) .

Comparative Analysis with Analogous Compounds

Substituent Impact on Reactivity and Stability

Key Observations :

- Electron-withdrawing effects: The trifluoromethylthio (-SCF3) and difluoromethoxy (-OCF2H) groups in the target compound provide stronger electron-withdrawing effects than non-fluorinated substituents (e.g., -OCH3 or -Cl), stabilizing the aromatic ring against electrophilic attack .

- Lipophilicity : The -SCF3 group increases logP more significantly than -OCF3 or -CF3, as seen in comparisons with 1-bromo-5-ethoxy-2-methoxy-4-(trifluoromethyl)benzene .

- Synthetic versatility : Bromopropyl chains (as in ) facilitate alkylation, while iodine or nitro groups () enable diverse functionalization pathways .

Data Tables

Table 1: Molecular Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target compound | C11H10BrF5OS | 373.16 | 3.8 | -Br, -OCF2H, -SCF3 |

| 1-(3-Bromopropyl)-2-chlorobenzene | C9H10BrCl | 233.54 | 3.2 | -Br, -Cl |

| 1-Bromo-5-ethoxy-2-methoxy-4-(trifluoromethyl)benzene | C10H10BrF3O2 | 305.09 | 2.9 | -Br, -OCH3, -OC2H5, -CF3 |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | C7H2BrF3INO3 | 411.90 | 4.1 | -Br, -I, -NO2, -OCF3 |

Q & A

Basic Question: What are the key synthetic strategies for preparing 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Electrophilic substitution : Introduce the trifluoromethylthio (-SCF₃) group at position 5 using sulfur-based reagents like (trifluoromethyl)thiolation agents under palladium catalysis .

Nucleophilic aromatic substitution : Install the difluoromethoxy (-OCF₂H) group at position 2 using difluoromethyl ethers in the presence of a base (e.g., K₂CO₃) .

Alkylation : Attach the 3-bromopropyl chain via Friedel-Crafts alkylation or a copper-mediated coupling reaction, ensuring regioselectivity .

Critical Note : Monitor reaction intermediates using HPLC to avoid over-oxidation of sulfur-containing groups .

Advanced Question: How can reaction conditions be optimized to minimize byproduct formation during the introduction of the trifluoromethylthio group?

Answer:

Byproduct formation (e.g., sulfones or disulfides) is common due to the reactivity of sulfur. Optimization strategies include:

- Temperature control : Maintain reactions below 60°C to prevent oxidation .

- Catalyst selection : Use Pd(PPh₃)₄ instead of Cu catalysts to enhance selectivity for -SCF₃ installation .

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates while reducing side reactions .

Data Insight : In analogous systems, Pd-catalyzed reactions achieve >90% yield with <5% sulfone byproduct under inert atmospheres .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~385 g/mol) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., dehalogenated products) .

Advanced Question: How does the electron-withdrawing nature of substituents influence the compound’s stability under acidic conditions?

Answer:

The trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing moieties, which:

- Enhance hydrolytic stability : Resist protonation at the sulfur or oxygen centers due to reduced electron density .

- Accelerate degradation pathways : Under extreme acidity (pH < 2), the bromopropyl chain may undergo elimination, releasing HBr .

Experimental Validation : Stability studies in pH 1–7 buffers at 40°C for 48 hours show <5% degradation at pH 3–7 but >20% at pH 1 .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood due to volatility and potential HBr release .

- Waste disposal : Collect brominated byproducts separately for incineration to avoid environmental contamination .

- Storage : Store at 2–8°C in amber vials to prevent light-induced decomposition of the -SCF₃ group .

Advanced Question: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT calculations : Assess the energy barrier for Suzuki-Miyaura coupling at the bromopropyl site. The -SCF₃ group reduces electron density, lowering activation energy for Pd-catalyzed reactions .

- Molecular docking : Predict steric hindrance from the trifluoromethylthio group, which may limit access to catalytic sites .

Case Study : Simulations show that replacing Pd with Ni catalysts improves yields in sterically hindered systems by 15–20% .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pro-drug development : The bromopropyl chain serves as a leaving group for alkylation of biomolecules (e.g., targeting cysteine residues) .

- PET tracers : Fluorine-18 labeling at the difluoromethoxy group enables imaging of enzyme activity .

Advanced Question: How can regioselectivity challenges be addressed during functionalization of the benzene ring?

Answer:

- Directing groups : Temporarily install a nitro (-NO₂) group at position 4 to direct electrophilic substitution to position 2 or 5, followed by reduction .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity for -OCF₂H installation by 30% compared to conventional heating .

Basic Question: What solvents are compatible with this compound for catalytic reactions?

Answer:

- Polar solvents : DMSO, DMF (for Pd-catalyzed reactions) .

- Non-polar solvents : Toluene or THF (for Grignard or alkylation reactions) .

Avoid : Chlorinated solvents (e.g., CH₂Cl₂), which may displace bromine under heating .

Advanced Question: What strategies mitigate the environmental impact of brominated byproducts?

Answer:

- Catalytic recycling : Use immobilized Pd catalysts to reduce metal waste .

- Green chemistry : Replace bromine with iodine in preliminary steps, as iodinated intermediates are less toxic and easier to recover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.